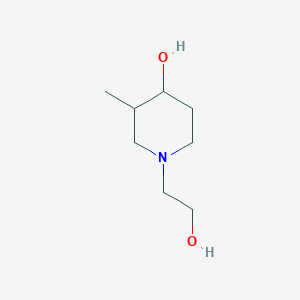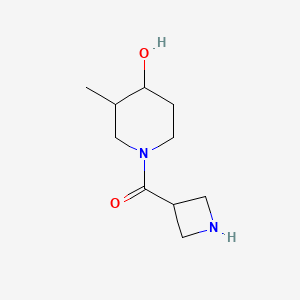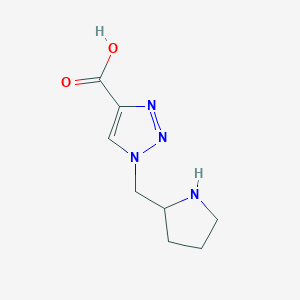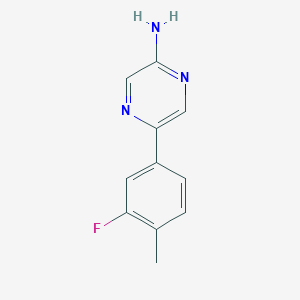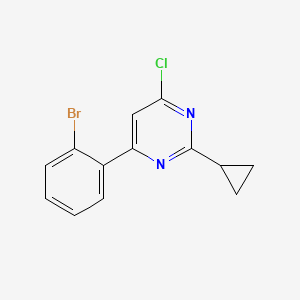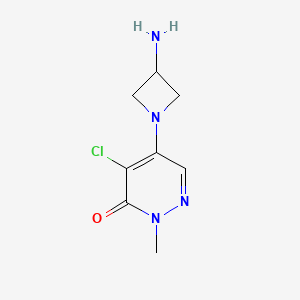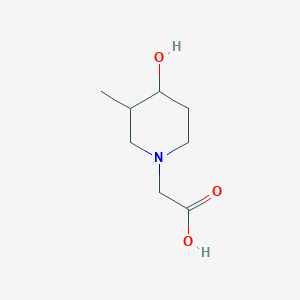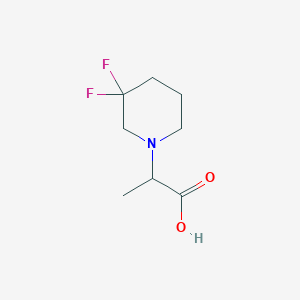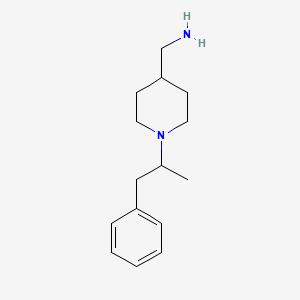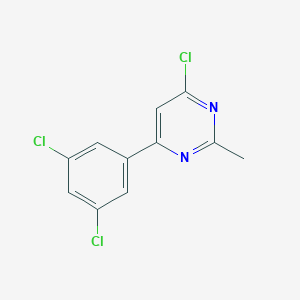
4-Cloro-6-(3,5-diclorofenil)-2-metilpirimidina
Descripción general
Descripción
4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H7Cl3N2 and its molecular weight is 273.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Agroquímicas
“4-Cloro-6-(3,5-diclorofenil)-2-metilpirimidina” podría usarse potencialmente en la síntesis de agroquímicos. Por ejemplo, las trifluorometilpiridinas, que comparten un motivo estructural similar con este compuesto, se han utilizado ampliamente en la industria agroquímica . Se utilizan principalmente para la protección de los cultivos contra las plagas .
Aplicaciones Farmacéuticas
Este compuesto también podría encontrar uso en la industria farmacéutica. Al igual que su posible uso en agroquímicos, las trifluorometilpiridinas y sus derivados se han utilizado en la industria farmacéutica . Se ha otorgado la aprobación de comercialización a varios productos farmacéuticos y veterinarios que contienen la porción trifluorometilpiridina, y muchos candidatos están actualmente en ensayos clínicos .
Protodesboronación
El compuesto podría utilizarse en reacciones de protodesboronación. La protodesboronación es un proceso en el que un grupo boro es reemplazado por un átomo de hidrógeno. Este proceso se ha utilizado en la síntesis total formal de δ-®-coniceína e indolizidina 209B .
Hidrometilación Anti-Markovnikov
“this compound” podría utilizarse potencialmente en reacciones de hidrometilación anti-Markovnikov. Esta es una transformación valiosa pero desconocida que se ha aplicado a (-)-Δ8-THC y colesterol protegidos con metoxi .
Investigación SARS-CoV-2
Existe la posibilidad de que este compuesto pueda utilizarse en investigaciones relacionadas con el SARS-CoV-2. Un compuesto similar, 4-cloro-6 (fenilamino)-1,3,5-triazin-2-il)amino-4- (2,4 diclorofenil)tiazol-5-il-diazenil)fenil, se ha sintetizado y estudiado por sus posibles efectos sobre dos proteínas del SARS-CoV-2: 3TNT y 6LU7 .
Mecanismo De Acción
Target of Action
It has been reported that similar compounds have been studied for their interaction with sars-cov-2 proteins .
Mode of Action
It’s known that the compound’s interaction with its targets often results in changes at the molecular level, which can affect the function of the target proteins .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects that can influence the overall function of the organism .
Pharmacokinetics
It’s known that these properties can significantly impact the bioavailability of a compound .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular levels, which can influence the overall function of the organism .
Análisis Bioquímico
Biochemical Properties
4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity .
Cellular Effects
The effects of 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular function. Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target protein, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. This compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism. For instance, it may inhibit key enzymes in the glycolytic pathway, leading to changes in energy production and utilization within the cell .
Transport and Distribution
The transport and distribution of 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its chemical properties and interactions with other biomolecules. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis .
Propiedades
IUPAC Name |
4-chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2/c1-6-15-10(5-11(14)16-6)7-2-8(12)4-9(13)3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNJBMJXHRCMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



